(3-Fluorocyclopentyl)methanamine
Overview
Description
“(3-Fluorocyclopentyl)methanamine” is an organic compound . It is also known as FCPMA. The compound has a molecular weight of 117.17 and it appears as a powder .
Molecular Structure Analysis
The molecular formula of “(3-Fluorocyclopentyl)methanamine” is C6H12FN . The InChI code of the compound is 1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H .Physical And Chemical Properties Analysis
“(3-Fluorocyclopentyl)methanamine” is a powder . The compound has a molecular weight of 117.17 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I retrieved .Scientific Research Applications
Serotonin 5-HT1A Receptor-Biased Agonists for Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which includes compounds structurally related to (3-Fluorocyclopentyl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown high 5-HT1A receptor affinity and selectivity, and robust antidepressant-like activity in preliminary in vivo studies, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Inhibition of Monoamine Oxidase B (MAO-B) : Certain derivatives of methanamine, such as benzyl-dimethyl-silyl-methanamine and its derivatives, have been found to be potent inhibitors of MAO-B in rat brain, indicating their potential use in treating neurodegenerative diseases like Parkinson's (Danzin et al., 1989).
Catalysis in Chemical Synthesis : Methanamine derivatives have been utilized in catalysis. For instance, quinazoline-based ruthenium complexes involving methanamine derivatives have been examined for transfer hydrogenation of acetophenone derivatives, showing excellent conversions and high turnover frequency values (Karabuğa et al., 2015).
Asymmetric Synthesis : Methanamine derivatives have been used in asymmetric synthesis. An example is the rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines with arylboronic acids using methanamine derivatives, which is an efficient method for preparing enantiomerically enriched α-aryl indolyl-methanamines (Yang & Xu, 2010).
Synthesis of Novel Compounds : Methanamines have been used in the synthesis of novel compounds, such as 3-indolyl-methanamines, which have been synthesized in high yields via treatment with indoles, aldehydes, and nitrobenzenes (Das et al., 2013).
Catalysis in Methanation Processes : In the field of catalysis, methanamines have been studied in the methanation of carbon dioxide, showing potential for efficient catalytic processes in the conversion of CO2 to methane (Garbarino et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and handle the compound safely .
properties
IUPAC Name |
(3-fluorocyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGGIJQWMXVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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